5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid
Description
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a halogenated benzoic acid derivative featuring a bromine atom at the 5-position, a 3,4-dichlorobenzyl ether group at the 2-position, and a carboxylic acid functional group.
Properties
IUPAC Name |
5-bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O3/c15-9-2-4-13(10(6-9)14(18)19)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSNYZANMRDLGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489591 | |
| Record name | 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-38-9 | |
| Record name | 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62176-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-[(3,4-dichlorophenyl)methoxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 2-Hydroxybenzoic Acid
Reagents : Bromine (Br₂), chlorosulfonic acid (HSO₃Cl), sulfur (S)
Conditions :
Etherification with 3,4-Dichlorobenzyl Chloride
Reagents : 3,4-Dichlorobenzyl chloride, potassium carbonate (K₂CO₃), dimethylformamide (DMF)
Conditions :
- 5-Bromo-2-hydroxybenzoic acid reacts with 3,4-dichlorobenzyl chloride in DMF at 80°C for 12 hours.
- K₂CO₃ acts as a base to deprotonate the phenolic -OH group.
Outcome : - Yield: 85–90%.
- Purity: >95% (HPLC).
Table 1: Optimization of Etherification Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 80°C | Accelerates reaction kinetics |
| Base | K₂CO₃ | Efficient deprotonation without side reactions |
| Reaction Time | 12 hours | Ensures complete conversion |
Method 2: Regioselective Bromination Using N-Bromosuccinimide (NBS)
Bromination with NBS in Sulfuric Acid
Reagents : NBS, sulfuric acid (H₂SO₄), sodium sulfite (Na₂SO₃)
Conditions :
Alkylation and Purification
Advantages :
Method 3: One-Pot Tandem Bromination-Alkylation
Reagents : 2-Hydroxybenzoic acid, NBS, 3,4-dichlorobenzyl chloride, H₂SO₄
Conditions :
- Bromination and alkylation occur sequentially in a single reactor.
- H₂SO₄ acts as both acid catalyst and solvent.
Outcome : - Yield: 78%.
- Purity: 92–94% (requires additional recrystallization).
Limitations :
Comparative Analysis of Methods
Table 2: Method Performance Metrics
| Metric | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | 85–90% | 84–85% | 78% |
| Purity | >95% | >99% | 92–94% |
| Scalability | High | High | Moderate |
| Byproduct Suppression | Moderate | High | Low |
Industrial-Scale Considerations
- Catalyst Recycling : K₂CO₃ and DMF can be recovered and reused, reducing costs.
- Waste Management : Bromine and chlorinated byproducts require specialized treatment to meet environmental regulations.
- Process Intensification : Continuous-flow reactors improve efficiency in bromination steps.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
N-Bromosuccinimide: Used for the bromination step in the synthesis.
Sulfuric Acid: Acts as a catalyst and solvent in the initial reaction steps.
Sodium Sulfide: Used to facilitate the bromination reaction.
Major Products Formed
The major product formed from the synthesis is this compound itself. Other potential products depend on the specific reactions and conditions used.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid serves as a valuable reagent in organic synthesis. It is utilized for studying reaction mechanisms and developing new synthetic pathways. Its unique structure allows for modifications that can yield derivatives with enhanced properties, making it a versatile tool in chemical research.
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | Similar halogen pattern; used in similar applications |
| 5-Bromo-2,4-dimethoxybenzaldehyde | C₉H₉BrO₃ | Contains methoxy groups; different reactivity |
| 5-Bromo-2,4-dichloropyrimidine | C₇H₄BrCl₂N | Halogenated pyrimidine; distinct applications |
Biological Applications
Biochemical Assays and Proteomics
In biological research, this compound is employed in biochemical assays to study protein interactions and functions. Its ability to interact with various molecular targets makes it suitable for proteomics research, where understanding protein dynamics is crucial.
Potential for Enzyme Inhibition
The presence of the benzoic acid moiety suggests potential applications in enzyme inhibition. Research indicates that benzoic acid derivatives can inhibit enzymes such as proteases and kinases. Further studies are necessary to elucidate the specific inhibitory effects of this compound on particular enzymes.
Industrial Applications
Production of Chemical Compounds
This compound is also utilized in the industrial production of other chemical compounds and materials. Its unique combination of bromine and chlorine atoms enhances its reactivity, making it a key intermediate in synthesizing various industrial chemicals.
Case Studies
-
Synthesis and Mechanistic Studies
A study involving the synthesis of this compound highlighted its role as a reagent in exploring reaction mechanisms. The compound was shown to facilitate specific reactions that were critical for developing new synthetic methodologies. -
Biological Activity Assessment
Research assessing the biological activity of this compound revealed its potential to interact with proteins involved in metabolic pathways. The findings indicated that modifications to the compound could enhance its biological efficacy, suggesting avenues for drug development .
Mechanism of Action
The specific mechanism of action for 5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is not well-documented. it is likely to interact with various molecular targets and pathways depending on its application. In biochemical research, it may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Halogenated benzoic acids exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:
Biological Activity
5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid is a complex organic compound with potential biological activity due to its unique structural features, including halogen substituents and a carboxylic acid functional group. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₉BrCl₂O₃, with a molar mass of approximately 376.04 g/mol. Its structure includes:
- A bromine atom at the 5th position of the benzene ring.
- A carboxylic acid group at the 2nd position.
- A dichlorobenzyl ether moiety connected via an ether linkage.
These features suggest that the compound may exhibit interesting chemical reactivity and biological activity, particularly in enzyme inhibition and interaction with biological targets due to the presence of halogens.
Antimicrobial Activity
While direct studies on the antimicrobial properties of this compound are scarce, related compounds have shown promising results. For instance, several halogenated benzoic acids have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could potentially exhibit similar effects .
Synthesis and Experimental Procedures
The synthesis of this compound typically involves multiple steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. A successful synthesis run yielded a total yield of approximately 24% for about 70 kg per batch .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-3-(trifluoromethyl)benzoic acid | Contains trifluoromethyl group; different halogen profile | Potential for diverse biological interactions |
| 3-Chloro-4-(dichloromethyl)benzoic acid | Multiple chlorine atoms; distinct reactivity | Enhanced enzyme inhibition potential |
| 5-Iodo-2-(phenoxy)benzoic acid | Iodine substituent; potential for different biological activity | Variation in halogen substitution |
These compounds illustrate how variations in halogenation patterns can influence chemical reactivity and biological activity.
Q & A
Basic Research Question
- : The aromatic proton at C-6 (adjacent to the bromine) appears as a doublet () due to coupling with C-5 bromine. The 3,4-dichlorobenzyl group shows a singlet for the protons at ~5.2 ppm .
- IR : A strong stretch at ~1680 cm (carboxylic acid) and at 1250 cm confirm the ester linkage .
Advanced Research Question
High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can differentiate between positional isomers. For example, the fragmentation pattern of 5-bromo vs. 6-bromo isomers shows distinct peaks due to varying bond dissociation energies .
What methodologies are used to assess the bioactivity of this compound against bacterial biofilms?
Advanced Research Question
highlights biofilm inhibition assays using Staphylococcus aureus or Pseudomonas aeruginosa. Key steps include:
- Minimum biofilm inhibitory concentration (MBIC) : Test compound dilutions in 96-well plates with crystal violet staining .
- Confocal microscopy : Fluorescent dyes (e.g., SYTO 9/propidium iodide) quantify live/dead cells in biofilms.
- Control compounds : DMSO (negative) and known GroEL/ES inhibitors (positive) validate results .
How does the steric and electronic profile of the 3,4-dichlorobenzyl group influence binding to biological targets?
Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina) using PDB structures (e.g., 2CN) reveal that the 3,4-dichloro substituents enhance hydrophobic interactions with protein pockets. The benzyloxy group’s dihedral angle (60–70°) optimizes π-stacking with aromatic residues like Phe or Tyr . Electrostatic potential maps indicate chlorine’s electron-withdrawing effect stabilizes charge-transfer interactions .
How can researchers resolve contradictions in reported synthetic yields or purity across studies?
Advanced Research Question
Discrepancies may arise from residual solvents (e.g., THF) or unreacted starting materials. Strategies include:
- HPLC-DAD : Quantify impurities using C18 columns with acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Detect solvent residues (<0.5% w/w) that affect crystallization .
- Reproducibility protocols : Standardize reaction scales (e.g., 10 mmol vs. 100 mmol) to minimize batch variability .
What are the best practices for storing and handling this compound to prevent degradation?
Basic Research Question
- Storage : 0–6°C in amber vials under inert gas (Ar/N) to prevent photodegradation and hydrolysis .
- Handling : Use anhydrous solvents (e.g., dried THF) to avoid carboxylic acid dimerization .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Advanced Research Question
Systematic substitution of the 3,4-dichlorobenzyl group (e.g., replacing Cl with CF or Br) modulates lipophilicity (clogP). shows that 5-bromo-2-[(2,4-dichlorophenoxy)acetylamino]benzoic acid derivatives exhibit enhanced Gram-negative activity. QSAR models using Hammett constants () predict electronic effects on biofilm inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
